molecular formula C12H22O2S B13629263 1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid

Cat. No.: B13629263
M. Wt: 230.37 g/mol
InChI Key: BHWZEWRLHYQEKN-UHFFFAOYSA-N
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Description

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butylthio group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.

    Introduction of the Propyl Group: The propyl group can be introduced via a Grignard reaction, where propylmagnesium bromide reacts with a suitable cyclobutane derivative.

    Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the cyclobutane ring.

    Carboxylation: The final step involves the carboxylation of the cyclobutane ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylthio group, where nucleophiles such as amines or thiols can replace the tert-butylthio group.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ether, and ethanol.

    Substitution: Amines, thiols, alkyl halides, and polar aprotic solvents.

    Esterification: Alcohols, sulfuric acid, and heat.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Amines, thiols, and substituted cyclobutane derivatives.

    Esterification: Esters and water.

Scientific Research Applications

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

    Chemical Reactions: The tert-butylthio group and carboxylic acid group can participate in various chemical reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid can be compared with similar compounds, such as:

    1-(Tert-butylthio)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to different reactivity and properties.

    1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group, affecting its chemical behavior.

    1-(Tert-butylthio)-3-butylcyclobutane-1-carboxylic acid: Similar structure but with a butyl group instead of a propyl group, influencing its physical and chemical properties.

Properties

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

1-tert-butylsulfanyl-3-propylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H22O2S/c1-5-6-9-7-12(8-9,10(13)14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

BHWZEWRLHYQEKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(C(=O)O)SC(C)(C)C

Origin of Product

United States

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